Allyl bromide

Catalog No.
S584259
CAS No.
106-95-6
M.F
C3H5Br
M. Wt
120.98 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Allyl bromide

CAS Number

106-95-6

Product Name

Allyl bromide

IUPAC Name

3-bromoprop-1-ene

Molecular Formula

C3H5Br

Molecular Weight

120.98 g/mol

InChI

InChI=1S/C3H5Br/c1-2-3-4/h2H,1,3H2

InChI Key

BHELZAPQIKSEDF-UHFFFAOYSA-N

SMILES

C=CCBr

solubility

0.03 M
Miscible with alcohol, chloroform, ether, carbon disulfide, carbon tetrachloride
In water, 3,835 mg/L at 25 °C

Synonyms

3-Bromo-1-propene; 1-Bromo-2-propene; 2-Propenyl Bromide; 3-Bromo-1-propene; 3-Bromopropene; 3-Bromopropylene; Allyl Bromide; NSC 7596

Canonical SMILES

C=CCBr

The exact mass of the compound Allyl bromide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.03 mmiscible with alcohol, chloroform, ether, carbon disulfide, carbon tetrachloridein water, 3,835 mg/l at 25 °c. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 7596. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Acyclic - Alkenes - Allyl Compounds - Supplementary Records. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Acute Toxic;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fire Hazards -> Flammable - 3rd degree, Reactive - 1st degree. However, this does not mean our product can be used or applied in the same or a similar way.

Allyl bromide (CAS 106-95-6) is a highly reactive, electrophilic alkylating agent widely utilized in organic synthesis for the efficient introduction of allyl groups. Featuring an sp3-hybridized carbon adjacent to a carbon-carbon double bond, the molecule benefits from resonance stabilization of its transition states, making it exceptionally reactive in both SN1 and SN2 pathways [1]. With a boiling point of approximately 71 °C, it exists as a volatile but manageable liquid at room temperature, offering a distinct handling advantage over lighter analogs [1]. In industrial and laboratory procurement, allyl bromide is primarily sourced as a versatile building block for Barbier reactions, cross-couplings, and the synthesis of pharmaceuticals, agrochemicals, and specialized polymers, providing a critical balance of high electrophilicity and processability [2].

Substituting allyl bromide with its closest in-class analogs, allyl chloride or allyl iodide, frequently results in process failures or degraded yields. Allyl chloride, while less expensive, possesses a significantly stronger carbon-halogen bond that drastically reduces its reactivity; it typically fails to convert in mild aqueous Barbier reactions and yields 0% in radical-mediated allylations without the application of harsh conditions or specialized catalysts[1]. Conversely, allyl iodide is highly reactive but suffers from poor bench stability, higher procurement costs, and a strong tendency to promote off-target side reactions, such as competitive iodination, rather than the desired carbon-carbon bond formation[1]. Consequently, allyl bromide is the required procurement choice when a process demands rapid kinetics, high chemoselectivity, and scalable handling properties [2].

Superior Yield and Chemoselectivity in Radical Allylations

In the diazotizative allylation (DiazAll) of aniline derivatives, allyl bromide demonstrated optimal performance, yielding the highest amount of the target allylated product. In direct comparison, allyl chloride completely failed to react (0% yield) due to the high homolytic bond dissociation energy of the C-Cl bond. Furthermore, the use of allyl iodide primarily resulted in undesired iodination, yielding only 18% of the target allylated product [1].

Evidence DimensionAllylation product yield and chemoselectivity
Target Compound DataHighest yield of allylated product without halogenation side reactions
Comparator Or BaselineAllyl chloride (0% yield); Allyl iodide (18% yield, mostly iodination)
Quantified DifferenceComplete qualitative and quantitative superiority over chloride and iodide in radical pathways
ConditionsDiazotization of arylamines with tert-butyl nitrite in acetonitrile

For radical-based synthetic pathways, allyl bromide is strictly required to achieve productive C-C bond formation without severe halogenation side reactions.

Catalyst-Free Reactivity in Mild Barbier Allylations

In indium-mediated Barbier allylations of imines and carbonyl compounds, allyl bromide readily undergoes single-electron transfer to form the active allylindium species, delivering high yields and excellent diastereoselectivity at room temperature. Under identical conditions, substituting with allyl chloride results in almost no conversion due to its higher reduction potential [1]. While allyl iodide also reacts, allyl bromide provides the necessary reactivity profile without the added cost and instability of the iodide.

Evidence DimensionConversion rate in Indium-mediated Barbier reaction
Target Compound DataHigh yields and robust diastereoselectivity
Comparator Or BaselineAllyl chloride (almost no conversion)
Quantified DifferenceNear-total conversion advantage over chloride under identical mild conditions
ConditionsIndium-mediated Barbier reaction in DMF/aqueous media at room temperature

Enables green, aqueous organometallic chemistry without requiring highly sensitive Grignard reagents or forcing conditions.

Optimal Regioselectivity in Complex Borate Cross-Couplings

During the alpha-selective allylation of cyclic allylborates, allyl bromide achieved an 84% GC yield with exceptional regioselectivity (alpha-product/other isomers = 98/2). Replacing allyl bromide with either allyl chloride or allyl iodide significantly reduced the regioselectivity of the target allylboronate [1].

Evidence DimensionRegioselectivity (alpha-isomer vs other isomers)
Target Compound Data98/2 regioselectivity (84% GC yield)
Comparator Or BaselineAllyl chloride and allyl iodide (reduced regioselectivity)
Quantified DifferencePeak regiocontrol exclusively achieved with the bromide leaving group
ConditionsReaction of cyclic allylborate and allyl electrophile in DMSO at 50 °C

In complex API precursor synthesis, precise regiocontrol minimizes costly downstream purification, making the bromide the only viable choice.

Favorable Kinetics and Handling in SN2 Substitutions

Allyl bromide provides significantly faster SN2 reaction kinetics compared to allyl chloride due to the superior leaving group ability of the bromide ion, while avoiding the extreme volatility of allyl chloride (boiling point 45 °C vs allyl bromide's 71 °C) [1]. Although allyl iodide reacts even faster, allyl bromide strikes the optimal balance of high electrophilicity and bench stability, avoiding the rapid photolytic degradation typical of allylic iodides [2].

Evidence DimensionBoiling point and leaving group reactivity
Target Compound Databp ~71 °C, highly reactive SN2 substrate, stable under standard storage
Comparator Or BaselineAllyl chloride (bp ~45 °C, slower SN2); Allyl iodide (bp ~102 °C, light-sensitive)
Quantified Difference26 °C higher boiling point than chloride (reduced evaporative loss); superior stability vs. iodide
ConditionsStandard laboratory and industrial handling / Nucleophilic substitution assays

Reduces evaporative losses and inhalation risks during scale-up while maintaining the rapid reaction times required for efficient manufacturing.

Aqueous Green Chemistry (Barbier Allylations)

Allyl bromide is the preferred reagent for synthesizing homoallylic alcohols via zinc-, tin-, or indium-mediated Barbier reactions in aqueous media. Its specific reduction potential allows for rapid in situ generation of organometallic intermediates where allyl chloride completely fails to convert[1].

Pharmaceutical Precursor Synthesis

Utilized extensively in the synthesis of active pharmaceutical ingredients (APIs) such as methohexital and secobarbital. The compound's high SN2 reactivity and superior regiocontrol in complex cross-couplings ensure high-purity product profiles, avoiding the competitive iodination side-reactions associated with allyl iodide[2].

Radical-Mediated C-C Bond Formation

Allyl bromide is the strict reagent of choice for DiazAll (diazotizative allylation) reactions. It provides the optimal homolytic bond dissociation energy required for productive radical allylation, bypassing the unreactive nature of chlorides and the poor chemoselectivity of iodides[3].

Physical Description

Allyl bromide appears as a clear colorless to light yellow liquid with an irritating unpleasant odor. Flash point 30°F. Irritates eyes, skin, and respiratory system. Toxic by skin absorption. Denser than water and slightly soluble in water.
Liquid

Color/Form

Colorless to light yellow liquid

XLogP3

1.8

Boiling Point

158 °F at 760 mm Hg (USCG, 1999)
70.1 °C
71.3 °C at 760 mm Hg

Flash Point

28 °F (USCG, 1999)
30 °F (-1 °C)

Vapor Density

4.17 (Air = 1)

Density

1.4161 at 68 °F (USCG, 1999)
1.398 at 20 °C/4 °C

LogP

1.79 (LogP)
log Kow = 1.79

Odor

Unpleasant, pungent

Melting Point

-182 °F (USCG, 1999)
-119.0 °C
-119 °C

UNII

FXQ8X2F74Z

GHS Hazard Statements

Aggregated GHS information provided by 61 companies from 14 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (91.8%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H301 (98.36%): Toxic if swallowed [Danger Acute toxicity, oral];
H314 (95.08%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H330 (27.87%): Fatal if inhaled [Danger Acute toxicity, inhalation];
H331 (65.57%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H340 (27.87%): May cause genetic defects [Danger Germ cell mutagenicity];
H350 (34.43%): May cause cancer [Danger Carcinogenicity];
H400 (96.72%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

140 mm Hg at 25 °C (est)

Pictograms

Health Hazard Environmental Hazard Acute Toxic Flammable

Flammable;Corrosive;Acute Toxic;Health Hazard;Environmental Hazard

Other CAS

106-95-6

Wikipedia

Allyl bromide

Use Classification

Fire Hazards -> Flammable - 3rd degree, Reactive - 1st degree

Methods of Manufacturing

Reaction of hydrogen bromide and allyl alcohol; partial dehydrobromination of dibromopropane and separation of isomers.
Prepared from hydrobromic acid and allyl alcohol; ... from triphenylphosphite, allyl alcohol and benzyl bromide.

General Manufacturing Information

All other basic organic chemical manufacturing
1-Propene, 3-bromo-: ACTIVE

Storage Conditions

Separate from oxidizing materials, alkalies. Store in cool, dry, well-ventilated location.
Keep tightly closed.

Interactions

In rats, cysteine magnesium nitrate and cysteine magnesium acetate administration ip resulted in 17-33% higher survival rate following allyl bromide poisoning than did cysteine administration. Cysteine magnesium bromide was as effective as cysteine against allyl bromide poisoning.

Dates

Last modified: 08-15-2023
Leonard et al. SF2312 is a natural phosphonate inhibitor of Enolase. Nature Chemical Biology, doi: 10.1038/nchembio.2195, published online 10 October 2016
Blumke et al. Preparation of functionalized organoaluminiums by direct insertion of aluminium to unsaturated halides. Nature Chemistry, doi: 10.1038/nchem.590, published online 24 March 2010 http://www.nature.com/nchem

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